5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-3-16-21-20-24(22-16)19(25)18(27-20)17(23-12-6-5-7-13-23)14-8-10-15(11-9-14)26-4-2/h8-11,17,25H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWALJLPCQSRUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898366-89-7) is a novel synthetic organic molecule with potential biological activities. This article focuses on its pharmacological effects, mechanisms of action, and relevant case studies, drawing on diverse scientific sources to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.6 g/mol. The structure includes a thiazole and triazole ring system, which are known for their biological significance in medicinal chemistry. The presence of the piperidine moiety is particularly notable, as it has been associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N5O3S |
| Molecular Weight | 431.6 g/mol |
| CAS Number | 898366-89-7 |
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, including acetylcholinesterase and urease, based on the behavior of structurally related compounds . This suggests potential applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders.
- Immunostimulatory Effects : Some derivatives have demonstrated immunostimulating properties, enhancing lymphocyte activity and potentially serving as therapeutic agents in immunocompromised states .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Receptor Interaction : The piperidine group likely facilitates binding to neurotransmitter receptors or other protein targets, influencing signaling pathways involved in mood regulation or immune response.
- Hydrophobic Interactions : The ethoxyphenyl group may enhance the compound's ability to penetrate cell membranes and interact with hydrophobic pockets in target proteins .
Case Studies
- Antibacterial Screening : A study involving piperidine derivatives showed that certain compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications to the piperidine structure can enhance efficacy .
- Immunomodulatory Research : Research on piperidine-containing compounds indicated their potential as immunostimulants, outperforming standard treatments like levamisole in enhancing lymphocyte proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize Compound A , we compare it with structurally related thiazolo-triazole derivatives and other heterocyclic compounds (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name / ID | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups | References |
|---|---|---|---|---|---|---|
| Compound A | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethoxyphenyl, piperidinyl, 2-ethyl | Not reported | Not reported | –OH, –OCH₂CH₃, piperidine | [4] |
| (E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5f ) | Thiazolo[3,2-b][1,2,4]triazol-6-one | 4-Chlorophenylamino | >280 | 64 | –Cl, –NH– | [1] |
| (E/Z)-5-(((Furan-2-ylmethyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5g ) | Thiazolo[3,2-b][1,2,4]triazol-6-one | Furan-2-ylmethylamino | 176–178 | 71 | Furan, –NH– | [1] |
| 5-{4-(3-Chlorphenyl)-1-piperazinylmethyl}-2-methylthiazolo-triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Ethoxy-3-methoxyphenyl, 3-chlorophenyl-piperazinyl, 2-methyl | Not reported | Not reported | –OCH₃, –Cl, piperazine | [2] |
| (5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo... | Thiazolo[3,2-b][1,2,4]triazol-6-one | Pyrazolyl, 4-ethoxy-3-methylphenyl, 4-methoxyphenyl | Not reported | Not reported | –OCH₃, pyrazole | [5] |
| 1-(4-((5-(4-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylimino)methyl)phenoxy)-3-(piperidin-1-yl)propan... | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, piperidinyl | Not reported | Not reported | –S–, –Cl, piperidine | [9] |
Key Observations :
Substituent Effects: 4-Ethoxyphenyl vs. Piperidinyl vs. Piperazinyl: The piperidinyl group in Compound A lacks the additional nitrogen in piperazinyl analogs (e.g., ), reducing hydrogen-bonding capacity but improving metabolic stability . 2-Ethyl vs. 2-Methyl: The ethyl group in Compound A introduces greater steric hindrance than methyl analogs (e.g., ), possibly affecting binding pocket interactions .
Physicochemical Properties: Melting Points: Analogs with hydroxyl or polar groups (e.g., 5e, m.p. 269–271°C) exhibit higher melting points than non-polar derivatives (e.g., 5g, m.p. 176–178°C) due to intermolecular hydrogen bonding . Yields: Synthesis yields for thiazolo-triazole derivatives range from 53–71% (), suggesting moderate synthetic efficiency compared to thiadiazoles () .
Functional Group Impact: Hydroxyl Group: The –OH at position 6 in Compound A may confer solubility advantages over non-hydroxylated analogs (e.g., 5f, 5g) . Ethoxy Group: The para-ethoxy substituent in Compound A and ’s compound could modulate aryl receptor interactions differently than methoxy or chloro groups .
Research Implications
- Synthetic Feasibility : The moderate yields of thiazolo-triazole derivatives (53–71%) highlight challenges in optimizing reactions for Compound A , particularly in managing stereochemistry (E/Z isomers) .
- Structure-Activity Relationships (SAR) : Comparative data indicate that electron-donating groups (e.g., ethoxy) and flexible amine substituents (e.g., piperidinyl) may enhance target engagement compared to rigid or electron-withdrawing groups .
Q & A
Basic: What are the standard synthetic protocols for this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thiazolo-triazole core. Key steps include:
- Cyclization: Using precursors like substituted thiazoles and triazoles under reflux conditions in solvents such as ethanol or acetonitrile .
- Coupling Reactions: Piperidine and ethoxyphenyl groups are introduced via nucleophilic substitution or Mannich-type reactions, often requiring catalysts like triethylamine .
- Purification: Recrystallization in methanol/ethanol or column chromatography to achieve ≥95% purity .
Characterization: - NMR Spectroscopy (1H/13C) confirms regiochemistry and substituent positions.
- Mass Spectrometry (HRMS) verifies molecular weight (415.56 g/mol) .
- IR Spectroscopy identifies functional groups (e.g., hydroxyl, triazole C=N stretches) .
Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?
Answer:
Low yields in coupling steps (e.g., piperidine-aryl interactions) often arise from steric hindrance or competing side reactions. Methodological adjustments include:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents improve reaction efficiency .
- Temperature Gradients: Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
Validation: Monitor reaction progress via TLC and adjust stoichiometry of reagents (1.2–1.5 equivalents) to favor product formation .
Basic: What spectroscopic techniques are critical for resolving structural ambiguities in derivatives?
Answer:
- 2D NMR (COSY, HSQC): Resolves overlapping signals in crowded spectra (e.g., distinguishing piperidine methylene protons from thiazole protons) .
- X-ray Crystallography: Provides unambiguous confirmation of stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- Elemental Analysis: Validates purity and empirical formula (C21H29N5O2S) .
Advanced: How do conflicting reports on antimicrobial activity inform experimental redesign?
Answer:
Discrepancies in antimicrobial assays (e.g., variable MIC values) may arise from:
- Strain-Specific Sensitivity: Test against standardized panels (e.g., ATCC strains) with controlled inoculum sizes .
- Solubility Artifacts: Use DMSO concentrations ≤1% to avoid false negatives .
- Synergistic Effects: Co-administration with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) clarifies intrinsic activity .
Follow-Up: Combine in vitro assays with molecular docking to correlate bioactivity with target binding (e.g., bacterial dihydrofolate reductase) .
Basic: What computational tools are used to predict the compound’s pharmacokinetic properties?
Answer:
- SwissADME: Predicts logP (2.8), bioavailability score (0.55), and blood-brain barrier permeability .
- Molinspiration: Estimates drug-likeness via Lipinski’s Rule of 5 (molecular weight = 415.56; H-bond donors = 2) .
- AutoDock Vina: Screens against therapeutic targets (e.g., kinase enzymes) to prioritize in vitro testing .
Advanced: How can crystallographic data resolve contradictions in proposed binding modes?
Answer:
Contradictory docking poses (e.g., piperidine orientation in enzyme pockets) are addressed by:
- Co-crystallization Trials: Soak crystals with the compound and resolve structures at ≤2.0 Å resolution .
- Electrostatic Potential Maps: Identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Mutagenesis Studies: Validate binding hypotheses by altering residues (e.g., Asp98Ala in target enzymes) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Degrades <5% at 25°C for 6 months; store at −20°C in amber vials .
- pH Sensitivity: Stable at pH 6–8; hydrolyzes in acidic conditions (pH < 4) via triazole ring cleavage .
- Light Sensitivity: UV-Vis spectra show no degradation under dark conditions but 10% decomposition after 72h under UV light .
Advanced: What strategies mitigate off-target effects in cellular assays?
Answer:
- Proteome Profiling: Use affinity chromatography with immobilized compound to identify non-target interactors .
- Isoform Selectivity: Design analogs with bulkier substituents (e.g., 4-bromophenyl) to exploit steric exclusion in non-target isoforms .
- CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Basic: How is the compound’s solubility modulated for in vivo studies?
Answer:
- Co-solvents: Use 10% Cremophor EL or cyclodextrin complexes to enhance aqueous solubility .
- Salt Formation: Prepare hydrochloride salts via HCl gas treatment, improving solubility by 3–5 fold .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: How do electronic effects of substituents influence SAR in analogs?
Answer:
- Electron-Withdrawing Groups (e.g., −NO2): Increase triazole electrophilicity, enhancing enzyme inhibition (IC50 reduced by 40%) .
- Electron-Donating Groups (e.g., −OCH3): Improve membrane permeability (logP reduced by 0.5) but may reduce target affinity .
- Piperidine Substitutions: N-methylation decreases basicity, altering binding kinetics to GPCR targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
